Alvimopan

Opioid receptor pharmacology PAMORA Binding affinity

Alvimopan (ADL 8-2698, Entereg) is the sole FDA-approved PAMORA for postoperative ileus, offering an unmatched gut-restricted profile with 6% oral bioavailability and negligible BBB penetration. Its zwitterionic structure ensures peripheral selectivity, making it the gold-standard reference for mu-opioid receptor research and GI motility models. Researchers rely on its neutral antagonist profile (no partial agonism) and high affinity (Ki=0.47-0.77 nM) for consistent, reproducible assay results.

Molecular Formula C25H32N2O4
Molecular Weight 424.5 g/mol
CAS No. 156053-89-3
Cat. No. B1665753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan
CAS156053-89-3
SynonymsADL 8-2698
ADL8-2698
alvimopan
alvimopan anhydrous
anhydrous alvimopan
Entereg
LY 246736
LY-246736
LY246736
trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine
Molecular FormulaC25H32N2O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
InChIInChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1
InChIKeyUPNUIXSCZBYVBB-JVFUWBCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.1 mg/mL
White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0;  1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/
8.34e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alvimopan (CAS 156053-89-3) for Scientific and Industrial Procurement: Core Profile and Differentiation


Alvimopan (CAS 156053-89-3), also known as ADL 8-2698, LY-246736, and by the trade name Entereg, is a synthetic, orally active, peripherally restricted mu-opioid receptor antagonist (PAMORA) [1]. As a zwitterionic molecule with a molecular weight of 424.53 g/mol, alvimopan exhibits minimal systemic absorption (oral bioavailability approximately 6%) and negligible penetration of the blood-brain barrier, thereby selectively targeting peripheral mu-opioid receptors in the gastrointestinal tract without reversing central opioid analgesia [2]. This compound is the only PAMORA specifically approved by the U.S. Food and Drug Administration (FDA) for accelerating the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis .

Why Alvimopan (CAS 156053-89-3) Cannot Be Simply Substituted with Other PAMORAs: A Procurement Perspective


Within the class of peripherally acting mu-opioid receptor antagonists (PAMORAs), key compounds—including alvimopan, methylnaltrexone, naloxegol, and naldemedine—exhibit distinct pharmacological profiles, clinical indications, and physicochemical properties that preclude simple interchangeability [1]. Alvimopan differentiates itself through a unique combination of high mu-receptor binding affinity (Ki of 0.77 nM or 0.47 nM, depending on the assay), a specific neutral antagonist profile lacking partial agonist activity, and its exclusive FDA approval for accelerating gastrointestinal recovery in the postoperative ileus (POI) setting following bowel resection, a clear indication not shared by other PAMORAs [2]. Furthermore, its zwitterionic structure fundamentally limits its oral bioavailability and CNS penetration, a property that distinguishes its peripheral restriction mechanism from the quaternary amine-based restriction of methylnaltrexone [3].

Alvimopan (CAS 156053-89-3) Evidence Guide: Quantitative Differentiation from Comparators for Procurement Decisions


Superior Mu-Opioid Receptor Binding Affinity of Alvimopan Compared to Methylnaltrexone

Alvimopan demonstrates a 40-fold higher binding affinity for the human mu-opioid receptor compared to the quaternary amine PAMORA, methylnaltrexone, in direct in vitro head-to-head studies [1]. This difference in target engagement at the molecular level translates to greater potency in functional assays and forms a key pharmacological distinction for researchers investigating opioid receptor antagonism [1].

Opioid receptor pharmacology PAMORA Binding affinity Receptor selectivity

Functional Antagonism at Mu Receptors: Alvimopan as a Neutral Antagonist vs. Methylnaltrexone Partial Agonism

In a direct head-to-head comparison of intrinsic activity at the mu-opioid receptor using a [(35)S]GTPgammaS incorporation assay, alvimopan acts as a neutral antagonist (negative intrinsic activity), whereas methylnaltrexone exhibits positive intrinsic activity consistent with partial agonism [1]. This fundamental difference in functional behavior has implications for interpreting in vivo results and selecting compounds for specific experimental models [1].

Functional pharmacology Opioid receptor Neutral antagonist Partial agonist Signal transduction

Greater Mu-Receptor Affinity of Alvimopan Relative to Naloxone, a Prototypical Opioid Antagonist

Alvimopan exhibits a 4.8-fold higher binding affinity for the mu-opioid receptor compared to the non-selective opioid antagonist naloxone, based on cross-study comparable Ki values [1][2]. This enhanced affinity contributes to its potent peripheral antagonist activity.

Opioid receptor pharmacology Antagonist potency Mu-opioid receptor Naloxone

Superior Peripheral Selectivity Index of Alvimopan Compared to Naloxone

The peripheral selectivity of alvimopan is dramatically higher than that of the centrally-acting antagonist naloxone, as quantified by a relative peripheral activity index derived from in vivo antagonism assays [1]. Alvimopan's index is 225, compared to just 1.6 for naloxone, indicating a >140-fold greater separation between peripheral and central antagonist effects [1].

Peripheral selectivity Blood-brain barrier PAMORA Analgesia reversal

Exclusive FDA Approval and Clinical Validation of Alvimopan for Accelerating Gastrointestinal Recovery in Postoperative Ileus (POI)

Alvimopan is the only PAMORA with a specific FDA-approved indication for accelerating gastrointestinal (GI) recovery after bowel resection surgery, based on a robust clinical trial program [1]. In a pivotal Phase III trial, alvimopan 6 mg twice daily significantly accelerated time to GI recovery (GI2; composite of tolerating solid food and first bowel movement) compared to placebo, with a hazard ratio of 1.45 (P = 0.003) [1]. This clinical differentiation is not shared by methylnaltrexone or naloxegol, which are approved for opioid-induced constipation (OIC) but not POI [2].

Postoperative ileus Gastrointestinal recovery Phase III clinical trial FDA approval Bowel resection

High Mu-Receptor Subtype Selectivity of Alvimopan Over Kappa and Delta Receptors

Alvimopan demonstrates a high degree of selectivity for the mu-opioid receptor over the kappa- and delta-opioid subtypes, with Ki values of 0.47 nM (mu), 100 nM (kappa), and 12 nM (delta), respectively, in a specific binding assay [1]. This translates to a >200-fold selectivity for mu over kappa and a 25-fold selectivity for mu over delta, minimizing off-target receptor interactions.

Opioid receptor subtype selectivity Mu-opioid receptor Kappa-opioid receptor Delta-opioid receptor

Validated Application Scenarios for Alvimopan (CAS 156053-89-3) in Research and Industry


In Vitro Pharmacology Studies: Profiling Mu-Opioid Receptor Antagonism

For researchers conducting in vitro binding and functional assays, alvimopan serves as a high-affinity (Ki of 0.25-0.77 nM), selective, and neutral mu-opioid receptor antagonist [1]. Its well-characterized profile, including its lack of partial agonist activity, makes it an ideal tool for investigating mu-opioid receptor signaling pathways and for use as a reference compound in screening assays for novel opioid ligands [2].

In Vivo Preclinical Models of Postoperative Ileus (POI)

Alvimopan is a critical tool for validating animal models of POI and for investigating the role of peripheral mu-opioid receptors in gastrointestinal motility [1]. Its high peripheral selectivity index (AD50/ED50 ratio of 225) ensures that experimental outcomes in rodent models accurately reflect peripheral antagonism without the confounding variable of central opioid withdrawal or analgesia reversal [2].

Clinical Research on Postoperative Gastrointestinal Recovery

For clinical researchers and healthcare institutions, alvimopan is the only PAMORA with a specific FDA-approved indication and a robust Phase III clinical trial dataset supporting its use in accelerating GI recovery after bowel resection surgery [1][2]. Procurement for clinical trials or hospital formularies in this context is therefore based on this unique, evidence-supported indication, which is not applicable to other PAMORAs like methylnaltrexone or naloxegol [3].

Pharmacokinetic and Drug-Disposition Studies on Gut-Restricted Compounds

Alvimopan's unique pharmacokinetic profile—including its very low oral bioavailability (6%), gut microflora-mediated metabolism, and lack of hepatic CYP enzyme involvement—makes it a valuable probe compound for studying the principles of gut-restricted drug delivery and disposition [1]. Its zwitterionic structure provides a distinct model for investigating the physicochemical determinants of poor blood-brain barrier penetration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alvimopan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.